![molecular formula C8H9BrFN B1439302 2-bromo-4-fluoro-N,N-dimethylaniline CAS No. 887268-19-1](/img/structure/B1439302.png)
2-bromo-4-fluoro-N,N-dimethylaniline
Overview
Description
“2-bromo-4-fluoro-N,N-dimethylaniline” is a chemical compound. It is a derivative of aniline, which has been substituted with bromine and fluorine atoms and dimethylated at the nitrogen atom .
Molecular Structure Analysis
The molecular formula of “2-bromo-4-fluoro-N,N-dimethylaniline” is C8H9BrFN . It consists of a benzene ring with bromine and fluorine substituents at the 2nd and 4th positions, respectively, and a dimethylamine group attached to the nitrogen .Scientific Research Applications
Pharmaceutical Research
2-bromo-4-fluoro-N,N-dimethylaniline is utilized in pharmaceutical research as an intermediate in the synthesis of more complex compounds. Its bromine and fluorine atoms make it a versatile candidate for substitution reactions, which are pivotal in creating a variety of pharmacologically active molecules. For instance, it can be used to synthesize potential drug candidates with anti-inflammatory or analgesic properties .
Agricultural Chemistry
In the field of agricultural chemistry, this compound finds application in the development of new pesticides and herbicides. The presence of halogen atoms in its structure allows for the formation of compounds that can disrupt the life cycle of pests and weeds, thereby protecting crops and improving yield .
Materials Science
2-bromo-4-fluoro-N,N-dimethylaniline serves as a building block in the creation of novel materials. It can be incorporated into polymers to impart specific characteristics such as resistance to degradation or conductivity. Researchers also explore its use in the synthesis of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and solar cells .
Environmental Science
This compound is significant in environmental science research, particularly in the study of organic pollutants. Its structural analogs are often examined for their environmental fate, bioaccumulation, and potential toxicity. Understanding its behavior in the environment aids in assessing the risks associated with similar organic compounds .
Analytical Chemistry
In analytical chemistry, 2-bromo-4-fluoro-N,N-dimethylaniline is used as a standard or reagent in various analytical techniques. It can help in the quantification of other substances or serve as an internal standard in chromatography to ensure the accuracy and precision of the analysis .
Biochemistry
The compound’s role in biochemistry includes its use as a precursor in the synthesis of fluorescent probes or markers. These markers are crucial in visualizing and tracking biological molecules in live cells or tissues, providing insights into cellular processes and molecular interactions .
Organic Synthesis
In organic synthesis, 2-bromo-4-fluoro-N,N-dimethylaniline is employed in multistep synthesis routes to produce complex organic molecules. Its reactivity allows for selective transformations, making it a valuable tool in constructing molecular architectures with precise functional groups .
Pharmacology
Pharmacological studies utilize this compound to investigate its potential therapeutic effects. It may be involved in the development of new drugs that target specific receptors or enzymes within the body, contributing to the treatment of various diseases .
Safety and Hazards
“2-bromo-4-fluoro-N,N-dimethylaniline” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
properties
IUPAC Name |
2-bromo-4-fluoro-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXWMTFSGVQASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654203 | |
Record name | 2-Bromo-4-fluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887268-19-1 | |
Record name | 2-Bromo-4-fluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.